tert-Butyl 3,4-diazabicyclo[4.1.0]heptane-3-carboxylate
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Overview
Description
tert-Butyl 3,4-diazabicyclo[410]heptane-3-carboxylate is a bicyclic compound with a unique structure that includes a diazabicycloheptane core
Preparation Methods
The synthesis of tert-Butyl 3,4-diazabicyclo[4.1.0]heptane-3-carboxylate typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable diazo compound with a tert-butyl ester. The reaction conditions often require the use of a catalyst and may be carried out under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but are optimized for scale, efficiency, and cost-effectiveness .
Chemical Reactions Analysis
tert-Butyl 3,4-diazabicyclo[4.1.0]heptane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the functional groups in the compound.
Scientific Research Applications
tert-Butyl 3,4-diazabicyclo[4.1.0]heptane-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3,4-diazabicyclo[4.1.0]heptane-3-carboxylate involves its interaction with specific molecular targets. The diazabicycloheptane core can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
tert-Butyl 3,4-diazabicyclo[4.1.0]heptane-3-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate: This compound has an oxygen atom in the bicyclic core, which can lead to different reactivity and applications.
tert-Butyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate:
These comparisons highlight the unique aspects of tert-Butyl 3,4-diazabicyclo[41
Properties
Molecular Formula |
C10H18N2O2 |
---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
tert-butyl 3,4-diazabicyclo[4.1.0]heptane-3-carboxylate |
InChI |
InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-6-8-4-7(8)5-11-12/h7-8,11H,4-6H2,1-3H3 |
InChI Key |
NNNAHVYCPMEPGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC2CN1 |
Origin of Product |
United States |
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